molecular formula C7H12O3 B1580952 Ethyl 3-methyl-2-oxobutyrate CAS No. 20201-24-5

Ethyl 3-methyl-2-oxobutyrate

Cat. No. B1580952
CAS RN: 20201-24-5
M. Wt: 144.17 g/mol
InChI Key: CKTYYUQUWFEUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-2-oxobutyrate, also known as Ethyl dimethylpyruvate or Ketovaline ethyl ester, is an organic compound with the molecular formula (CH3)2CHCOCOOCH2CH3 . It has a molecular weight of 144.17 .


Synthesis Analysis

This compound reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound was investigated using solution FTIR in combination with ab initio calculations .


Chemical Reactions Analysis

This compound reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

This compound has a refractive index of 1.410 (lit.) . It has a boiling point of 62 °C/11 mmHg (lit.) and a density of 0.989 g/mL at 25 °C (lit.) .

Scientific Research Applications

Tautomerization and Solvent Effects

  • Ethyl 3-oxobutyrate and its derivatives exhibit tautomerization, which depends on solvent polarity and hydrogen-bond donor acidity (増田, 南川, & 田中, 1997).

Interaction with Biological Enzymes

  • Certain decomposition products of 2-oxobutyric acid, related to ethyl 3-methyl-2-oxobutyrate, influence lactate dehydrogenase activity. This indicates potential biochemical and pharmacological applications (Wilkinson, Jenkins, & Tuey, 1968).

Synthesis of Novel Compounds

  • Ethyl 2-cyano-3-oxobutyrate, a related compound, is used in the synthesis of cyclic amidines and quinolines, demonstrating its utility in creating diverse organic compounds (Grout, Hynam, & Partridge, 1969).
  • This compound derivatives have been utilized in synthesizing anti-HIV agents, indicating its importance in medicinal chemistry (Danel et al., 1996).

Applications in Organic Chemistry

  • It is used in the synthesis of oximes and derived penicillins, showcasing its role in antibiotic development (Stachulski, 1991).
  • The compound serves as a precursor in synthesizing pyrazole derivatives, which are important in various chemical studies (Naveen et al., 2021).

Stereochemistry and Enantioselective Synthesis

  • Research has shown its applications in stereoselective synthesis, which is crucial for producing enantiomerically pure compounds, a key aspect in drug development and organic chemistry (Morizawa, Yasuda, & Keiichi, 1986).

Biochemical Applications

  • This compound is involved in biosynthetic pathways, as evidenced by studies involving film sherry production, revealing its significance in food chemistry and microbiology (Fagan, Kepner, & Webb, 1981).
  • It is also used in the study of bioreduction processes by microorganisms like Saccharomyces cerevisiae, providing insights into microbial metabolism and biocatalysis (Perles, Moran, & Volpe, 2008).

Safety and Hazards

Ethyl 3-methyl-2-oxobutyrate is classified as a flammable liquid and vapor . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-2-oxobutyrate plays a significant role in biochemical reactions, particularly in the synthesis of hydroxy unsaturated carbonyl compounds. It reacts with allyl halides in the presence of indium to produce these compounds . The conformational behavior of this compound has been studied using solution Fourier-transform infrared spectroscopy (FTIR) combined with ab initio calculations . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules essential for biochemical processes.

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect cellular metabolism, potentially altering the production of key metabolites. The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to modify gene expression is linked to its interaction with transcription factors and other regulatory proteins . These molecular mechanisms are crucial for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research . Understanding these temporal effects is essential for accurately interpreting experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting metabolic activity and enhancing cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites . Understanding these interactions is important for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity, as it determines the specific biochemical pathways and processes it can affect . Understanding the subcellular distribution of this compound is essential for comprehending its role in cellular function.

properties

IUPAC Name

ethyl 3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTYYUQUWFEUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174050
Record name Ethyl 3-methyl-2-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20201-24-5
Record name Ethyl 3-methyl-2-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20201-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-2-oxobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020201245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methyl-2-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-methyl-2-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Isopropylmagnesium chloride (2.0M in ether, 200 mmol) was added to a solution of diethyl oxalate (29.23 g, 20.0 mmol) in dry diethyl ether (100 ml) at −70° C. over a period of one hour. The mixture was stirred at −70° C. for a further half an hour and then poured immediately into a vigorously stirred suspension of ice (80 g), diethyl ether (100 ml) and concentrated HCl (18 ml). The aqueous phase was separated out and the organic phase washed with water (100 ml) and then dried (MgSO4) and the solvent was removed in order to leave the desired product in the form of a colourless oil.
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
29.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-2-oxobutyrate
Reactant of Route 2
Ethyl 3-methyl-2-oxobutyrate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-methyl-2-oxobutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methyl-2-oxobutyrate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methyl-2-oxobutyrate
Reactant of Route 6
Ethyl 3-methyl-2-oxobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.